5-Chloro-3-ethyl-2-nitro-1-benzofuran
Description
Overview of the Benzofuran (B130515) Scaffold in Contemporary Chemical Research
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in modern chemical research, particularly in the fields of medicinal and materials chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit significant biological activities. The inherent versatility of the benzofuran ring system allows for extensive functionalization, leading to a diverse range of derivatives with tailored properties.
In medicinal chemistry, benzofuran derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. The unique electronic and structural characteristics of the benzofuran nucleus enable it to interact with various biological targets, making it a privileged scaffold in drug discovery. The development of novel synthetic methodologies to access functionalized benzofurans continues to be an active area of research, further expanding the chemical space available for therapeutic applications.
Academic Context and Research Interest in Poly-substituted Benzofurans
The academic interest in poly-substituted benzofurans stems from the profound impact that multiple substituents have on the physicochemical and biological properties of the core scaffold. The nature, position, and combination of different functional groups on the benzofuran ring can modulate its reactivity, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological macromolecules.
Rationale for Comprehensive Academic Investigation of 5-Chloro-3-ethyl-2-nitro-1-benzofuran
The specific chemical compound, this compound, represents a compelling subject for comprehensive academic investigation due to its unique combination of substituents. The presence of a chloro group at the 5-position, an ethyl group at the 3-position, and a nitro group at the 2-position on the benzofuran scaffold suggests a molecule with distinct electronic and steric properties.
The chloro and nitro groups are electron-withdrawing, which can significantly influence the reactivity of the benzofuran ring and its potential as a pharmacophore. The nitro group, in particular, is a versatile functional group that can participate in various chemical transformations and is a known feature in many biologically active compounds. The ethyl group, being an electron-donating alkyl group, provides a contrasting electronic influence and adds to the lipophilicity of the molecule. The interplay of these substituents is hypothesized to impart novel chemical and biological characteristics to the compound, making it a prime candidate for further research.
Scope and Objectives of Research on the Chemical Compound
The primary objective of a comprehensive academic investigation into this compound would be to fully characterize its chemical, physical, and potential biological properties. The scope of such research would encompass:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound. Thorough characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography to determine its three-dimensional structure.
Physicochemical Properties: Detailed analysis of its physical and chemical properties, including solubility, stability, and electronic characteristics.
Reactivity Studies: Exploration of its chemical reactivity, particularly focusing on the transformations of the nitro group and the influence of the other substituents on the benzofuran core.
Biological Screening: Preliminary in vitro screening for a range of biological activities, guided by the known pharmacological profiles of related benzofuran derivatives.
The following sections will delve into the known and projected details of this compound, based on available data for the compound and its structural analogs.
Chemical and Physical Properties
A detailed understanding of the chemical and physical properties of this compound is fundamental to its academic investigation. While experimental data for this specific compound is not widely available in the public domain, its properties can be predicted and contextualized based on the known characteristics of its constituent functional groups and related benzofuran derivatives.
Predicted Physicochemical Properties
The table below presents a set of predicted physicochemical properties for this compound. These values are calculated using computational models and provide a preliminary assessment of the compound's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
Data is computationally predicted and awaits experimental verification.
Spectroscopic Data of Related Compounds
To provide a framework for the characterization of this compound, the following table includes representative spectroscopic data from closely related 5-chloro-benzofuran derivatives. This information can serve as a valuable reference for the interpretation of experimental data once it becomes available.
| Compound | Spectroscopic Data | Reference |
| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.04 Hz, 1H), 7.66-7.71 (m, 1H), 7.50-7.57 (m, 2H), 7.32-7.41 (m, 2H), 7.21-7.26 (m, 1H), 3.15 (s, 3H). | nih.gov |
| 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran | Crystal Data: Triclinic, P-1, a = 7.4833 (8) Å, b = 8.7888 (9) Å, c = 10.9061 (10) Å, α = 66.919 (5)°, β = 82.848 (6)°, γ = 82.689 (6)°. | nih.gov |
Synthesis of this compound
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzofurans. A common and effective approach involves the cyclization of a suitably substituted precursor.
A potential synthetic pathway could start from 4-chlorophenol (B41353). The introduction of an ethyl group at the 3-position and a nitro group at the 2-position of the benzofuran ring would require a multi-step synthesis. One possible strategy could be the Perkin reaction, which is a classic method for the synthesis of benzofurans.
Alternatively, a more modern approach could involve a palladium-catalyzed coupling reaction to construct the benzofuran core. For instance, the synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate has been reported via the cyclization of ethyl 2-(4-chlorophenoxy)acetoacetate in the presence of sulfuric acid. prepchem.com A similar strategy could be envisioned for the synthesis of the target compound, with appropriate modifications to introduce the ethyl and nitro groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33094-75-6 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-3-ethyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H8ClNO3/c1-2-7-8-5-6(11)3-4-9(8)15-10(7)12(13)14/h3-5H,2H2,1H3 |
InChI Key |
PUGOGUAIRFEAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran and Its Structural Analogues
Retrosynthetic Analysis of the 1-Benzofuran Core Bearing Chloro, Ethyl, and Nitro Functionalities
A retrosynthetic analysis of 5-Chloro-3-ethyl-2-nitro-1-benzofuran reveals several potential synthetic disconnections. The primary objective is to deconstruct the molecule into readily available starting materials. The core of the molecule is the 1-benzofuran scaffold. The substituents—a chloro group at position 5, an ethyl group at position 3, and a nitro group at position 2—can be envisioned as being introduced either before or after the formation of the heterocyclic ring.
One common retrosynthetic approach involves the disconnection of the C-O and C-C bonds of the furan (B31954) ring. This leads back to a substituted phenol (B47542) and a two-carbon unit that will form the C2 and C3 positions of the benzofuran (B130515). For instance, a key intermediate could be a suitably substituted 2-hydroxyphenyl ketone or aldehyde. The ethyl group at the 3-position can originate from a propionyl group attached to the phenolic precursor. The nitro group at the 2-position is often introduced through nitration of the pre-formed benzofuran or by using a nitro-containing building block in the cyclization step. The chloro substituent on the benzene (B151609) ring is typically present on the starting phenolic material.
Strategic Approaches for Benzofuran Ring Construction in the Context of the Compound
The construction of the benzofuran ring is a pivotal step in the synthesis of this compound. Various methods have been developed for this purpose, each with its own advantages and limitations regarding substrate scope and regioselectivity.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a widely employed strategy for the synthesis of benzofurans. This approach typically involves the formation of the C-O bond of the furan ring from an appropriately functionalized phenolic precursor. A common method is the Perkin rearrangement, which can be adapted for the synthesis of substituted benzofurans.
Another powerful intramolecular cyclization method is the acid- or base-catalyzed cyclization of 2-alkynylphenols. In the context of the target molecule, a 2-(1-butynyl)-4-chlorophenol could serve as a precursor. The subsequent introduction of the nitro group at the 2-position would be a necessary step.
Ketoesters derived from the acylation of o-hydroxyacetophenones can also undergo intramolecular cyclization to yield benzofurans. jocpr.com For the synthesis of the target compound, this would involve a 4-chloro-2-hydroxypropiophenone as a starting material.
Palladium-Catalyzed Cross-Coupling Methodologies for Benzofuran Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have emerged as versatile tools for the construction of benzofuran rings. These methods often involve the coupling of a substituted phenol with an alkyne, followed by an intramolecular cyclization. For example, a Sonogashira coupling of a 4-chlorophenol (B41353) with a terminal alkyne bearing the precursor to the ethyl group, followed by a cyclization step, could construct the benzofuran core.
A tandem palladium-catalyzed Heck reaction/oxidative cyclization sequence involving 2-hydroxystyrenes and iodobenzenes has also been reported for the synthesis of benzofurans. nih.gov This methodology offers a different strategic approach to the assembly of the benzofuran scaffold.
Friedländer Condensation and Related Heterocyclic Fusion Techniques
While the Friedländer condensation is primarily used for the synthesis of quinolines, related heterocyclic fusion techniques can be applied to the synthesis of benzofurans. These methods typically involve the condensation of a 2-hydroxybenzaldehyde or 2-hydroxyketone with a compound containing an activated methylene (B1212753) group. For the synthesis of this compound, a 4-chloro-2-hydroxybenzaldehyde (B58158) could be condensed with nitropropane under appropriate conditions to form the desired 3-ethyl-2-nitrobenzofuran moiety, although regioselectivity can be a challenge.
Regioselective Introduction and Modification of Substituents at Benzofuran Positions 2, 3, and 5
The precise placement of the chloro, ethyl, and nitro groups is crucial for the synthesis of the target molecule. The timing of the introduction of these substituents—either on the starting materials or on the pre-formed benzofuran ring—is a key strategic consideration.
Halogenation Strategies for 5-Chloro Functionalization
The introduction of the chloro group at the 5-position is most conveniently achieved by starting with a commercially available 4-chlorophenol or a related derivative. This ensures the regioselective placement of the halogen. Direct halogenation of the benzofuran ring is also possible, but can lead to a mixture of products. For instance, bromination of 2-acetyl-5-chloro-3-methylbenzofuran (B15146761) has been reported to occur at the benzylic position of the acetyl group. tsijournals.com Therefore, incorporating the chloro substituent at an early stage is generally the preferred strategy. The synthesis of various 5-chlorobenzofuran (B1360139) derivatives has been reported, often starting from 4-chlorosalicylaldehyde or related compounds.
The following table summarizes some of the key synthetic strategies discussed:
Alkylation Methods for 3-Ethyl Incorporation
The introduction of an ethyl group at the 3-position of the 5-chlorobenzofuran core is a critical step in the synthesis of the target molecule. Several alkylation strategies can be employed, with the choice of method often depending on the nature of the starting material and the desired regioselectivity.
One common approach involves the Friedel-Crafts alkylation of a suitable 5-chlorobenzofuran precursor. nih.gov This electrophilic aromatic substitution reaction typically utilizes an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govgoogle.com The reaction proceeds through the formation of an electrophilic ethyl carbocation or a polarized complex, which then attacks the electron-rich benzofuran ring. The 3-position of benzofuran is known to be susceptible to electrophilic attack, making this a plausible route for 3-ethyl incorporation. thieme-connect.com
Alternatively, organometallic cross-coupling reactions offer a more controlled and often higher-yielding approach. For instance, a 3-halo-5-chlorobenzofuran derivative could be coupled with an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or diethylzinc, in the presence of a palladium or nickel catalyst. While less common for direct C-H alkylation at the 3-position, such methods are well-established for the formation of carbon-carbon bonds in heterocyclic systems.
A summary of potential alkylation methods is presented in the table below.
| Method | Reagents | Catalyst | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Ethyl halide (e.g., EtBr, EtI) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Readily available reagents | Potential for polysubstitution and rearrangement |
| Grignard Cross-Coupling | Ethylmagnesium bromide | Palladium or Nickel complex | High regioselectivity and yield | Requires a pre-functionalized 3-halobenzofuran |
| Negishi Coupling | Diethylzinc | Palladium complex | Good functional group tolerance | Requires preparation of the organozinc reagent |
Table 1: Comparison of Alkylation Methods for 3-Ethyl Incorporation
Nitration Techniques for 2-Nitro Group Introduction
Subsequent to the successful ethylation at the 3-position, the introduction of a nitro group at the 2-position of the 5-chloro-3-ethyl-1-benzofuran intermediate is the final key step. Electrophilic nitration is the standard method for this transformation. The regioselectivity of nitration on the benzofuran ring is highly dependent on the reaction conditions and the directing effects of the existing substituents.
The nitration of benzofurans typically occurs at the 2- or 3-position. In the case of 3-substituted benzofurans, the nitro group is often directed to the 2-position. acs.orgresearchgate.net A common nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzofuran ring. masterorganicchemistry.com The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Another effective nitrating system is acetyl nitrate (B79036) , prepared in situ from nitric acid and acetic anhydride (B1165640). This reagent is often milder than the mixed acid system and can provide better regioselectivity in some cases. The choice of solvent can also influence the outcome of the nitration reaction.
The directing effects of the existing chloro and ethyl groups must be considered. The chloro group at the 5-position is a deactivating but ortho-, para-directing group for electrophilic substitution on the benzene ring. However, for substitution on the furan ring, the electronic effects of the fused benzene ring and the ethyl group at the 3-position will be more influential. The electron-donating nature of the ethyl group at the 3-position is expected to activate the 2-position towards electrophilic attack.
| Nitrating Agent | Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Low temperature (e.g., 0-10 °C) | Strong nitrating agent, readily available | Harsh conditions, potential for oxidation and side products |
| Acetyl Nitrate (HNO₃ / Ac₂O) | Low temperature | Milder conditions, can improve regioselectivity | May be less reactive for deactivated substrates |
| Copper(II) nitrate in Acetic Anhydride | Moderate temperature | Selective for certain substrates | Reagent preparation required |
Table 2: Common Nitration Techniques for Benzofuran Derivatives
Optimization of Reaction Conditions and Yield Enhancement Studies
For the alkylation step , key parameters to optimize include the choice of Lewis acid catalyst and its stoichiometry, the reaction temperature, and the reaction time. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) could identify the most effective catalyst for the ethylation of the 5-chlorobenzofuran substrate. The molar ratio of the ethylating agent to the benzofuran is also a critical factor to control, as an excess of the alkylating agent can lead to polysubstitution.
In the nitration step , precise control of the reaction temperature is paramount to prevent over-nitration and decomposition of the starting material. The rate of addition of the nitrating agent should be carefully controlled. The ratio of nitric acid to sulfuric acid (in the mixed acid method) or acetic anhydride (for acetyl nitrate) can be varied to fine-tune the reactivity of the nitrating species. Post-reaction work-up procedures, including quenching the reaction with ice and careful extraction and purification, are also vital for isolating the desired product in high yield.
Studies on related benzofuran syntheses have shown that factors such as solvent choice and the presence of additives can significantly impact the reaction outcome. researchgate.net For instance, the use of a less polar solvent might favor a specific regioisomer in the alkylation step. Continuous flow microreactor systems have also been shown to improve safety and yield in highly exothermic reactions like nitration by providing better temperature control and mixing. beilstein-journals.org
Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated or isotopically labeled analogues of this compound can provide valuable insights into the reaction mechanisms of its formation and its potential metabolic pathways. chem-station.com
Deuterium (B1214612) labeling can be incorporated at various positions in the molecule. For instance, to study the mechanism of the ethylation step, a deuterated ethylating agent, such as ethyl-d₅ bromide, could be used. The position and extent of deuterium incorporation in the product can be determined by techniques like NMR spectroscopy and mass spectrometry, which can help elucidate the nature of the electrophilic attack and any potential rearrangements.
Similarly, to investigate the mechanism of nitration, the reaction could be carried out in a deuterated solvent or with deuterated acids. Isotope labeling can also be used to probe the kinetic isotope effect, which can provide information about the rate-determining step of a reaction. chem-station.com
Palladium-catalyzed methods have been developed for the direct C-H deuteration of benzofurans in the presence of D₂O, offering a one-step approach to access deuterated analogues. nih.govresearchgate.net This method could potentially be adapted for the selective deuteration of the 5-chloro-3-ethyl-1-benzofuran intermediate prior to nitration.
| Isotopic Label | Precursor | Purpose of Labeling |
| Ethyl-d₅ | Ethyl-d₅ bromide | Elucidate the mechanism of the 3-ethyl incorporation. |
| Benzofuran-dₓ | Deuterated phenol precursor or direct H/D exchange | Study the regioselectivity and mechanism of nitration. |
| ¹⁵N | ¹⁵N-labeled nitric acid | Trace the fate of the nitro group in subsequent reactions or metabolic studies. |
Table 3: Examples of Isotopically Labeled Analogues and Their Applications
Stereoselective Synthesis of Enantiomeric Forms (if chirality is induced by future derivatization)
The target molecule, this compound, is achiral as it does not possess any stereocenters. However, future derivatization of this compound could introduce chirality, necessitating stereoselective synthetic methods to obtain specific enantiomers.
For instance, if a substituent introduced at a later stage creates a chiral center, the synthesis of a single enantiomer would require either the use of a chiral starting material, a chiral auxiliary, or an enantioselective catalyst at the chirality-inducing step.
Several methods for the enantioselective synthesis of chiral benzofuran derivatives have been reported. These include:
Asymmetric catalysis: Chiral Lewis acids or organocatalysts can be used to control the stereochemistry of key bond-forming reactions, such as cyclization or alkylation steps, in the construction of the benzofuran ring. rsc.org
Resolution of racemates: A racemic mixture of a chiral benzofuran derivative can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Use of chiral pool starting materials: A chiral precursor, such as an enantiomerically pure amino acid, can be incorporated into the synthesis to generate a chiral benzofuran derivative. organic-chemistry.orgacs.org
While not directly applicable to the synthesis of the achiral target compound itself, these stereoselective methodologies would be crucial if, for example, the ethyl group were to be further functionalized to create a stereocenter. The choice of the stereoselective strategy would depend on the specific nature of the derivatization and the desired enantiomeric purity of the final product.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The predicted ¹H NMR spectrum of 5-Chloro-3-ethyl-2-nitro-1-benzofuran is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the anisotropic effects of the aromatic rings.
The three aromatic protons on the benzene (B151609) ring are anticipated to appear as distinct multiplets in the downfield region, typically between 7.5 and 8.0 ppm. The specific splitting patterns (e.g., doublet, doublet of doublets) will be dictated by the coupling constants between adjacent protons. The ethyl group at the 3-position will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region of the spectrum. The quartet arises from the coupling of the methylene protons with the three methyl protons, while the triplet is a result of coupling with the two methylene protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 7.5 - 8.0 | m | - |
| Methylene (-CH2-) | ~3.0 | q | ~7.5 |
| Methyl (-CH3) | ~1.4 | t | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The predicted ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
The carbon atoms of the benzofuran ring system are expected to resonate in the downfield region (110-160 ppm). The carbon bearing the chloro substituent and the carbons of the furan (B31954) ring will have their chemical shifts significantly influenced by the electronegativity of the attached heteroatoms and substituents. The carbon atom attached to the nitro group is predicted to be the most downfield-shifted among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group. The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=C (Aromatic/Furan) | 110 - 160 |
| Methylene (-CH2-) | ~20 |
| Methyl (-CH3) | ~12 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further corroborate the structural assignment, a suite of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the adjacent aromatic protons, confirming their positions on the benzene ring. Additionally, a clear cross-peak between the methylene and methyl protons of the ethyl group would definitively establish their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the ethyl group protons and nearby protons on the benzofuran ring system, further solidifying the conformational details of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and gaining insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the various functional groups. The most prominent peaks would be associated with the nitro group, the aromatic C-H and C=C bonds, the C-O-C linkage of the furan ring, and the C-Cl bond.
Predicted FTIR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Stretch (Furan) | 1250 - 1050 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the nitro group. The symmetric stretching vibration of the nitro group, which is often weak in the FTIR spectrum, is typically strong in the Raman spectrum.
Predicted Raman Data
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| Aromatic Ring Breathing | 1000 - 900 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
By combining the detailed insights from this array of advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation and purity assessment of this compound can be achieved. The predicted data serves as a valuable reference for the analysis of the experimentally obtained spectra.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural integrity through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₈ClNO₃), HRMS provides an experimentally measured mass that can be compared against the calculated theoretical mass, confirming the molecular formula with a high degree of confidence. Electron Spray Ionization (ESI) is a common technique used to generate the molecular ions for HRMS analysis. researchgate.netacs.org
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₃ |
| Theoretical Exact Mass ([M+H]⁺) | 226.0211 Da |
| Hypothetical Measured Mass ([M+H]⁺) | 226.0215 Da |
| Mass Error | 1.8 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Common fragmentation pathways for benzofuran derivatives include the loss of substituents and cleavage of the heterocyclic ring. wikipedia.orgspectrabase.com For this compound, characteristic fragmentation would likely involve:
Loss of the nitro group: Elimination of NO₂ (46 Da).
Loss of the ethyl group: Cleavage of the ethyl substituent (29 Da).
Loss of chlorine radical: Elimination of •Cl is a diagnostic fragmentation for halogenated aromatic compounds. wikipedia.orgspectrabase.com
Cleavage of the benzofuran core: Subsequent fragmentation of the ring system.
Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 226.02 | 180.02 | NO₂ | [M+H-NO₂]⁺ |
| 226.02 | 197.04 | C₂H₅ | [M+H-C₂H₅]⁺ |
| 180.02 | 151.00 | C₂H₅ | [M+H-NO₂-C₂H₅]⁺ |
| 226.02 | 191.06 | Cl | [M+H-Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.ukshivajicollege.ac.in The chromophores responsible for these absorptions are the benzofuran ring system, which is an aromatic chromophore, and the nitro group (-NO₂). researchgate.nettanta.edu.eg The presence of the chlorine atom and the ethyl group as auxochromes can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The conjugated π-system of the benzofuran core gives rise to intense π → π* transitions, while the nitro group, with its non-bonding electrons, allows for lower-energy n → π* transitions. shivajicollege.ac.in The spectrum of nitrobenzofurans typically shows multiple absorption bands. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound in Methanol
| Hypothetical λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assigned Electronic Transition | Associated Chromophore |
|---|---|---|---|
| ~250-290 | ~10,000 - 15,000 | π → π | Benzofuran Ring System |
| ~310-350 | ~5,000 - 10,000 | π → π | Conjugated system with Nitro Group |
| ~390-430 | ~100 - 1,000 | n → π* | Nitro Group (-NO₂) |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to generate a precise electron density map of the molecule. This map allows for the determination of exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Furthermore, this technique elucidates how individual molecules pack together to form the crystal lattice. Analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds, halogen bonds (e.g., Cl···O interactions), and π-π stacking, which govern the physical properties of the solid material. mdpi.com Based on studies of similar 5-chloro-benzofuran derivatives, the benzofuran unit is expected to be essentially planar. researchgate.netmdpi.comresearchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.15 |
| b (Å) | 10.55 |
| c (Å) | 13.10 |
| β (°) | 108.5 |
| Volume (ų) | 1590.5 |
| Z (Molecules per unit cell) | 4 |
Chromatographic Methods for Purity Determination and Mixture Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing the purity of volatile and thermally stable compounds like this compound.
In this technique, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its affinity for the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the eluted compound, confirming its identity, and the integrated peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. shu.ac.ukresearchgate.net The retention time (the time taken to elute from the column) is a characteristic property of the compound under specific GC conditions.
Table 5: Illustrative GC-MS Data for Purity Analysis
| Parameter | Value |
|---|---|
| GC Column | RXi-5-Sil MS (30m x 0.25mm) |
| Hypothetical Retention Time (t_R) | 15.8 minutes |
| Purity by Peak Area % | >99% |
| Key Mass Fragments (m/z) | 225 (M⁺), 179 ([M-NO₂]⁺), 196 ([M-C₂H₅]⁺) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique that provides both separation and identification of components within a mixture, making it an invaluable tool for the purity assessment and structural elucidation of this compound. The coupling of a liquid chromatograph, which separates the compound from potential impurities, with a mass spectrometer, which provides detailed information about its mass and fragmentation, allows for a highly sensitive and specific analysis.
A hypothetical LC-MS analysis of this compound would be conducted utilizing a reverse-phase high-performance liquid chromatography (HPLC) system. A C18 column is typically employed for the separation of moderately polar organic compounds such as this. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, with a small percentage of formic acid to facilitate protonation and improve peak shape.
Upon introduction into the mass spectrometer, typically using an electrospray ionization (ESI) source, the molecule would be ionized. Given the presence of the electronegative nitro group and the chlorine atom, negative ion mode ESI could be particularly effective. The mass spectrometer would then detect the molecular ion peak, which for this compound (C₁₀H₈ClNO₃) corresponds to a mass-to-charge ratio (m/z) of approximately 225.01. High-resolution mass spectrometry would allow for the determination of the exact mass, further confirming the elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a veritable fingerprint of the molecule. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), the ethyl group (C₂H₅), or cleavage of the benzofuran ring system. Analysis of these fragments allows for the confirmation of the connectivity of the atoms within the molecule.
Table 1: Hypothesized Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Expected [M-H]⁻ | 224.0063 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the empirical formula. For a newly synthesized compound like this compound, this analysis is a critical step in confirming its identity and purity. The technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and HCl) are then quantitatively measured.
The molecular formula of this compound is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol . From this, the theoretical percentage of each element can be calculated. These theoretical values are then compared against the experimentally determined percentages obtained from the elemental analyzer. A close agreement between the theoretical and experimental values, typically within a ±0.4% tolerance, provides strong evidence for the proposed molecular formula and the purity of the sample.
Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound (C₁₀H₈ClNO₃)
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 53.23 | 53.19 |
| Hydrogen (H) | 3.57 | 3.61 |
| Chlorine (Cl) | 15.71 | 15.65 |
| Nitrogen (N) | 6.21 | 6.18 |
| Oxygen (O) | 21.27 | 21.37 |
The congruence of the data from these advanced analytical techniques provides a high degree of confidence in the structural assignment and purity assessment of this compound, which is paramount for its further study and potential applications.
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran
Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Ring
The benzofuran ring, while aromatic, exhibits different reactivity in its benzene (B151609) and furan (B31954) components. Electrophilic attack on the furan ring is generally preferred at the C2 and C3 positions. However, in 5-Chloro-3-ethyl-2-nitro-1-benzofuran, these positions are already substituted. Therefore, electrophilic aromatic substitution will primarily occur on the benzene portion of the molecule.
The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents and steric considerations. The available positions for substitution are C4, C6, and C7. The directing effects of the substituents—chloro, and the fused furan ring system—will determine the preferred position of attack by an incoming electrophile.
The fused furan ring is generally considered to be activating and ortho, para-directing. The oxygen atom of the furan ring can donate its lone pair of electrons to the benzene ring, increasing the electron density at the ortho (C7) and para (C5, which is already substituted) positions. The chloro group is deactivating yet ortho, para-directing. The ethyl and nitro groups on the furan ring will have a less direct influence on the benzene ring's reactivity towards electrophiles.
Considering these factors, electrophilic attack is most likely to be directed to the C4 and C6 positions, which are ortho and para to the activating furan oxygen, and ortho and meta to the chloro group, respectively. Steric hindrance from the adjacent chloro group at C5 might slightly disfavor substitution at C4 and C6.
| Position | Electronic Effects of Substituents | Steric Hindrance | Predicted Reactivity |
| C4 | Ortho to Chloro (deactivating), Meta to Furan Oxygen (less activated) | Moderate, from Chloro group at C5 | Possible, but potentially hindered |
| C6 | Para to Furan Oxygen (activated), Meta to Chloro (less deactivated) | Low | Favorable |
| C7 | Ortho to Furan Oxygen (activated), Ortho to Chloro (deactivating) | High, from peri-position to the furan ring | Less favorable due to steric hindrance |
Ethyl Group: The ethyl group at the C3 position is a weakly activating group through an inductive effect. Its primary influence is on the reactivity of the furan ring, but it can have a minor electronic effect on the benzene ring.
Nitro Group: The nitro group at the C2 position is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the entire benzofuran system towards electrophilic attack. While its deactivating effect is most pronounced on the furan ring, it also reduces the electron density of the benzene ring, making electrophilic substitution more difficult. unizin.orglumenlearning.com
The combination of a deactivating chloro group and a strongly deactivating nitro group makes the benzene ring of this compound significantly less reactive towards electrophilic aromatic substitution than benzofuran itself.
Nucleophilic Substitution Reactions and Transformations of Substituents
The chloro group at the C5 position of the benzofuran ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under normal conditions. masterorganicchemistry.com However, the presence of the strongly electron-withdrawing nitro group at the C2 position can activate the ring system towards nucleophilic attack. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.org In this compound, the nitro group is not directly ortho or para to the chloro group on the benzene ring. Therefore, the activation of the chloro group for nucleophilic substitution is expected to be limited. Harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of the chloro group. chemimpex.comguidechem.com
| Nucleophile | Reaction Conditions | Expected Product | Plausible Mechanism |
| Hydroxide ion (OH⁻) | High temperature, high pressure | 5-Hydroxy-3-ethyl-2-nitro-1-benzofuran | SNAr |
| Alkoxide ion (RO⁻) | High temperature, high pressure | 5-Alkoxy-3-ethyl-2-nitro-1-benzofuran | SNAr |
| Ammonia (NH₃) | High temperature, high pressure, catalyst | 5-Amino-3-ethyl-2-nitro-1-benzofuran | SNAr |
The nitro group at the C2 position can be readily reduced to an amino group, which is a common and synthetically useful transformation. A variety of reducing agents can be employed for this purpose. commonorganicchemistry.com
Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. rwth-aachen.de Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. This method is often clean and provides high yields. However, catalytic hydrogenation might also lead to the reduction of the furan ring or dehalogenation, depending on the reaction conditions. Raney nickel is often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
Metal/Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). askiitians.com For instance, the reaction with tin and HCl proceeds through the transfer of electrons from the metal to the nitro group, followed by protonation. askiitians.comacsgcipr.org
Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and selective reducing agent for converting aromatic nitro compounds to amines. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net It is often used when other reducible functional groups are present in the molecule.
| Reducing Agent | Typical Conditions | Product | Key Advantages/Disadvantages |
| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | 5-Chloro-3-ethyl-1-benzofuran-2-amine | High yield, clean reaction; potential for dehalogenation. |
| Fe, HCl | Reflux | 5-Chloro-3-ethyl-1-benzofuran-2-amine | Inexpensive reagents; requires stoichiometric amounts of metal. |
| Sn, HCl | Reflux | 5-Chloro-3-ethyl-1-benzofuran-2-amine | Effective and reliable; tin waste can be an issue. askiitians.com |
| SnCl₂, HCl | Room temperature or gentle heating | 5-Chloro-3-ethyl-1-benzofuran-2-amine | Mild conditions, good selectivity; stoichiometric reagent. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net |
Transformations of the Ethyl Side Chain
The ethyl group at the C3 position of the furan ring is susceptible to reactions characteristic of alkylarenes, particularly at the benzylic-like position (the carbon atom attached to the furan ring).
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group. libretexts.orglibretexts.orgstackexchange.com Under vigorous conditions, the entire ethyl side chain can be cleaved to a carboxylic acid group at the C3 position, provided there is at least one hydrogen on the benzylic carbon. libretexts.orgpressbooks.pub Milder oxidation conditions might lead to the formation of a ketone (3-acetyl-5-chloro-2-nitro-1-benzofuran). masterorganicchemistry.com
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic position of the ethyl group. masterorganicchemistry.comorganic-chemistry.orgchadsprep.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. The resulting 3-(1-bromoethyl)-5-chloro-2-nitro-1-benzofuran can then be used in further synthetic transformations.
| Reaction | Reagent(s) | Product | Reaction Type |
| Oxidation | KMnO₄, heat | 5-Chloro-2-nitro-1-benzofuran-3-carboxylic acid | Side-chain oxidation |
| Halogenation | NBS, AIBN, light | 3-(1-Bromoethyl)-5-chloro-2-nitro-1-benzofuran | Free-radical halogenation |
Cycloaddition Reactions Involving the Furan Moiety
The furan ring of this compound is expected to be a highly reactive component in cycloaddition reactions, primarily due to the electron-deficient nature imparted by the 2-nitro group. This de-aromatization tendency makes the compound an excellent partner in various annulation strategies, particularly dearomative cycloadditions.
Dearomative [3+2] Cycloaddition: 2-Nitrobenzofurans are known to be exceptional substrates in 1,3-dipolar cycloadditions. It is anticipated that this compound would react readily with various 1,3-dipoles, such as azomethine ylides, to form complex polycyclic heterocyclic frameworks. researchgate.netresearchgate.netmdpi.com These reactions often proceed with high diastereoselectivity. researchgate.net For instance, the reaction with an in situ-generated nonstabilized azomethine ylide would likely yield a functionalized, fused tricyclic pyrrolidine (B122466) derivative. researchgate.net The reaction's progression is facilitated by the electrophilic character of the C2-C3 double bond of the benzofuran. The substituents on the benzene ring, such as the 5-chloro group, can influence the reaction rate and regioselectivity through electronic effects. mdpi.com
Other Cycloadditions: The activated nature of the furan moiety suggests potential participation in other cycloaddition reactions. Phosphine-catalyzed asymmetric dearomative [3+2] cycloadditions with Morita–Baylis–Hillman (MBH) carbonates or allenoates have been successfully applied to 2-nitrobenzofurans, yielding cyclopentabenzofurans with multiple stereocenters. rsc.org It is plausible that this compound would undergo similar transformations. The general reactivity of 2-nitrobenzofurans in these reactions highlights their utility in constructing complex molecules from relatively simple precursors. researchgate.net
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylides | Chiral Copper Complex | Fused Polycyclic Tropane Derivatives | researchgate.net |
| [3+2] Cycloaddition | Isatin Imines | Squaramide Organocatalyst | Spirooxindoles | mdpi.com |
| [3+2] Cycloaddition | MBH Carbonates | Chiral Phosphine | Cyclopentabenzofurans | rsc.org |
| [3+2] Cycloaddition | para-Quinamines | K₂CO₃, 65 °C | Benzofuro[3,2-b]indol-3-ones | researchgate.net |
Heterocyclic Ring-Opening and Ring-Closing Reactions
The stability of the benzofuran ring in this compound is significant, yet the activating effect of the nitro group can make it susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions.
Ring-Opening Reactions: While 2-nitrobenzofurans are generally stable, related 3-nitrobenzofurans have been shown to undergo furan ring-opening upon reaction with carbonyl-stabilized sulfonium (B1226848) ylides. osi.lv This reaction proceeds via a nucleophilic attack on the electron-deficient ring, followed by a retro-oxa-Michael reaction. It is conceivable that a strong nucleophile could induce a similar ring-opening in this compound, particularly targeting the C2 position. Additionally, transition metal-catalyzed ring-opening reactions of related dihydrofurans have been reported, suggesting that under specific catalytic conditions, the furan ring could be cleaved. nih.govnih.gov
Ring-Closing Reactions (Annulation): Many reactions of 2-nitrobenzofurans are, in effect, ring-closing or annulation reactions that build new rings onto the existing scaffold while retaining the dihydrobenzofuran core. The dearomative Michael addition of enals to 2-nitrobenzofurans, for example, is a tandem process that results in the formation of a new carbocyclic ring fused to the original heterocycle. rsc.org This type of reaction, often triggered by a nucleophilic attack, leads to the formation of biologically relevant polyheterocyclic compounds.
Reaction Kinetics and Thermochemical Studies of Key Transformations
Specific kinetic and thermochemical data for reactions involving this compound are not available in the current literature. However, general principles of chemical kinetics allow for a qualitative prediction of the factors influencing reaction rates.
Factors Influencing Reaction Rates:
Electronic Effects: The strong electron-withdrawing nature of the 2-nitro group is the primary activating factor for the reactions discussed. The 5-chloro substituent, also being electron-withdrawing, would further enhance the electrophilicity of the benzofuran system, likely increasing the rate of nucleophilic attack and cycloaddition reactions.
Solvent and Catalyst Effects: As seen in related systems, the choice of solvent and catalyst is crucial. mdpi.com Catalysts can lower the activation energy barrier, while the polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction kinetics.
Kinetic studies on analogous systems, such as the reaction of 4-nitrobenzofurazan with sulfite (B76179) ions, have been performed using techniques like stopped-flow spectrophotometry to determine rate constants and equilibrium constants for adduct formation. rsc.org Similar methodologies could be applied to quantify the reactivity of this compound.
| Factor | Influence on this compound | Predicted Effect on Rate |
|---|---|---|
| 2-Nitro Group (Electronic) | Strongly electron-withdrawing; activates the furan ring for nucleophilic attack/cycloaddition. | Significant Rate Enhancement |
| 5-Chloro Group (Electronic) | Electron-withdrawing; further increases electrophilicity of the aromatic system. | Moderate Rate Enhancement |
| 3-Ethyl Group (Steric) | Introduces steric bulk near the primary reaction site (C2-C3 bond). | Potential Rate Decrease |
| Catalyst | Lowers the activation energy of the reaction pathway. | Rate Enhancement |
Elucidation of Reaction Mechanisms Through Intermediate Detection and Trapping
The mechanisms of the reactions involving 2-nitrobenzofurans are typically elucidated through a combination of product analysis, computational studies (e.g., DFT calculations), and sometimes, the detection of transient intermediates.
Mechanism of [3+2] Cycloaddition: For the dearomative [3+2] cycloaddition with azomethine ylides, a concerted pericyclic mechanism is often proposed. wikipedia.org However, stepwise pathways involving zwitterionic intermediates are also possible, especially with highly polarized reactants. For organocatalyzed versions, a dual-activation model is often invoked, where the catalyst, such as a squaramide derivative, activates both the 2-nitrobenzofuran (B1220441) and the reaction partner through hydrogen bonding. mdpi.com This pre-organization in the transition state accounts for the high stereoselectivity observed.
Mechanism of Ring-Opening: The proposed mechanism for the ring-opening of 3-nitrobenzofurans by sulfonium ylides involves a sequence of well-defined steps: a nucleophilic Michael-type addition of the ylide to the C2 position (a carbo-Michael reaction), followed by a retro-oxa-Michael reaction that results in the cleavage of the C-O bond of the furan ring. osi.lv A similar stepwise nucleophilic addition-elimination or addition-rearrangement mechanism would be expected for any ring-opening reactions of this compound.
Direct detection of intermediates in these reactions is challenging due to their transient nature. However, trapping experiments could potentially be designed. For example, if a zwitterionic intermediate is formed, it could potentially be trapped by a proton source or another electrophile present in the reaction mixture. Spectroscopic methods, such as low-temperature NMR, could also be employed in an attempt to observe reaction intermediates directly.
Computational and Theoretical Chemistry Studies on 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric and electronic structure, as well as the stability and vibrational modes of a compound.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate electronic structure information.
For 5-Chloro-3-ethyl-2-nitro-1-benzofuran, these high-level calculations would offer a more precise description of its electronic energy, electron correlation effects, and other electronic properties. Due to their computational cost, ab initio methods are often used to benchmark results from less computationally intensive methods like DFT.
Conformational Analysis and Potential Energy Surfaces
The presence of a flexible ethyl group at the 3-position of the benzofuran (B130515) ring suggests that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the different stable conformers and to determine their relative energies.
This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface (PES). The minima on the PES correspond to the stable conformers, while the maxima represent the transition states for interconversion between them. This analysis is crucial for understanding the compound's dynamic behavior and how its shape might influence its interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide valuable insights into the reactivity and electronic properties of a molecule.
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy generally indicates a greater propensity to act as a nucleophile or to undergo oxidation. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in electron-donating interactions. For this compound, the HOMO would likely be distributed over the electron-rich benzofuran ring system.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the innermost orbital that is vacant of electrons and is associated with the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater tendency to act as an electrophile or to be reduced. The distribution of the LUMO highlights the regions of the molecule that are most susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group in this compound is expected to significantly lower the LUMO energy and localize the LUMO on or near the nitro group and the adjacent carbon atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap is generally associated with higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energy Data for a Hypothetical Benzofuran Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
This table provides example data to illustrate the concept and does not represent actual calculated values for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
There are no available studies that have mapped the Molecular Electrostatic Potential (MEP) surface of this compound. Such an analysis would typically provide insights into the molecule's reactive sites by identifying regions of electron richness and deficiency, which are crucial for understanding its interactions with electrophiles and nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Specific Natural Bond Orbital (NBO) analyses for this compound have not been published. This type of study is instrumental in elucidating hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, which are key to understanding its stability and reactivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There is a lack of published research on the theoretical prediction of spectroscopic parameters (such as IR, NMR, and UV-Vis spectra) for this compound and their comparison with experimental data. These comparative studies are essential for validating computational models and accurately assigning experimental spectra.
Theoretical Studies of Structure-Reactivity Relationships
No theoretical investigations into the structure-reactivity relationships of this compound are currently available. Such studies would involve the calculation of quantum chemical descriptors to predict the molecule's reactivity and potential reaction mechanisms.
Exploration of 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran As a Synthetic Precursor and Chemical Scaffold
Utilization as a Building Block in the Synthesis of Diverse Organic Compounds
The strategic placement of chloro, ethyl, and nitro functionalities on the benzofuran (B130515) core endows 5-Chloro-3-ethyl-2-nitro-1-benzofuran with a unique reactivity profile, making it a valuable starting material for a range of organic transformations. The electron-withdrawing nature of the nitro group at the 2-position significantly influences the electronic properties of the heterocyclic ring, rendering it susceptible to various nucleophilic and cycloaddition reactions.
While specific, documented examples of the use of this compound as a building block are not extensively reported in publicly available literature, the known reactivity of 2-nitrobenzofurans allows for scientifically grounded postulations of its synthetic utility. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up pathways to a variety of derivatives, including amides, sulfonamides, and ureas, each with the potential for diverse biological activities. The presence of the chloro and ethyl groups provides additional sites for modification, allowing for the systematic variation of the compound's steric and electronic properties.
Derivatization to Access Novel Heterocyclic Systems
A key application of highly functionalized heterocycles like this compound lies in their ability to serve as precursors for the synthesis of novel, often more complex, heterocyclic systems. The reactivity of the 2-nitrobenzofuran (B1220441) moiety is particularly notable in this regard.
Recent studies on 2-nitrobenzofurans have demonstrated their utility in dearomative (3+2) cycloaddition reactions. For example, in the presence of a suitable base, 2-nitrobenzofurans can react with para-quinamines to afford complex polycyclic benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. nih.gov This type of transformation, triggered by a nucleophilic attack on the electron-deficient benzofuran ring, showcases the potential of 2-nitro-substituted benzofurans to act as synthons for the rapid construction of intricate molecular architectures. It is plausible that this compound could undergo similar cycloaddition reactions, providing access to a unique library of chloro and ethyl-substituted benzofuroindolones.
The general reactivity of the nitro group also allows for other cyclization strategies. For instance, reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably placed electrophile, could lead to the formation of fused polycyclic systems containing the benzofuran core.
Incorporation into Polymeric Architectures or Advanced Materials Research (excluding specific material properties/applications)
The incorporation of well-defined molecular scaffolds into polymeric structures is a growing area of materials science. Benzofuran derivatives, known for their thermal stability and potential for electronic activity, are attractive candidates for the development of novel polymers.
While there is no specific literature detailing the incorporation of this compound into polymeric architectures, its functional handles suggest a potential for such applications. For example, the nitro group could be reduced to an amine, which can then be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. Alternatively, the chloro-substituent on the benzene (B151609) ring could potentially be utilized in cross-coupling reactions to form carbon-carbon bonds, enabling the creation of conjugated polymers. The synthesis of such polymers would be the first step in exploring their potential in advanced materials research.
Design and Synthesis of Derivatives for Optoelectronic or Photochromic Research (excluding specific performance data)
The extended π-system of the benzofuran core makes it an interesting scaffold for the design of molecules with potential optoelectronic or photochromic properties. The electronic characteristics of the benzofuran ring can be fine-tuned by the introduction of various substituents.
The synthesis of derivatives of this compound could be envisioned for this purpose. The strong electron-withdrawing nitro group, in conjugation with the benzofuran ring, could be complemented by the introduction of electron-donating groups to create a "push-pull" system. Such systems are known to exhibit interesting photophysical properties. For instance, the chloro atom could be replaced by a donor group via nucleophilic aromatic substitution or cross-coupling reactions. The resulting derivatives could then be investigated for their absorption and emission properties, providing insights into their potential for applications in organic electronics. However, it is important to note that without experimental data, these remain theoretical considerations.
Development of New Synthetic Methodologies Using the Compound as a Key Intermediate
The unique substitution pattern of this compound makes it a potential candidate for the development of novel synthetic methodologies. The interplay between the different functional groups could lead to new and unforeseen chemical transformations.
For example, the development of selective reactions that differentiate between the various reactive sites on the molecule would be of significant synthetic interest. Methodologies that allow for the selective functionalization of the ethyl group, the aromatic ring, or transformations involving the nitro group without affecting other parts of the molecule would enhance the value of this compound as a versatile intermediate. The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions or multicomponent reactions could lead to the discovery of new and efficient ways to construct complex molecules. To date, however, specific research focusing on this compound as a key intermediate in the development of new synthetic methods has not been reported.
Conclusion and Future Research Trajectories in 5 Chloro 3 Ethyl 2 Nitro 1 Benzofuran Chemistry
Synthesis of Key Academic Discoveries and Methodological Contributions
The primary academic discoveries relevant to 5-Chloro-3-ethyl-2-nitro-1-benzofuran are rooted in the broader chemistry of 2-nitrobenzofurans. A major methodological contribution has been the establishment of 2-nitrobenzofurans as highly reactive and versatile synthons in dearomative cycloaddition reactions. acs.orgnih.gov These compounds function effectively as dienophiles or electrophiles, allowing for the construction of complex, fused polycyclic systems that are otherwise difficult to access. researchgate.net
Key discoveries include:
Dearomative [3+2] and [4+2] Cycloadditions: Researchers have successfully employed 2-nitrobenzofurans in reactions with various partners like azomethine ylides, isothiocyanato oxindoles, and 5H-thiazol-4-ones. acs.orgrsc.orgacs.org These reactions, often facilitated by chiral catalysts, lead to the stereoselective formation of spirocyclic and bridged polyheterocyclic compounds. acs.orgrsc.org
Tandem Reactions: The electron-deficient nature of the 2-nitrobenzofuran (B1220441) system has been exploited in tandem reaction sequences. For instance, a thiol-triggered dearomative Michael addition followed by an intramolecular Henry (nitro-aldol) reaction has been developed to create sulfur-containing fused benzofuran (B130515) systems. acs.org
Catalyst Development: Significant progress has been made in developing catalytic systems to control the reactivity and stereoselectivity of these transformations. Chiral copper complexes and dipeptide-based squaramide organocatalysts have proven effective in achieving high yields and excellent enantioselectivities. acs.orgrsc.org
These contributions have transformed 2-nitrobenzofurans from simple substituted heterocycles into powerful building blocks for complex molecule synthesis, providing a robust framework for predicting the potential reactivity of this compound.
Identification of Unresolved Research Questions and Experimental Challenges
Despite methodological advances, significant research questions and experimental challenges persist, particularly for a polysubstituted derivative like this compound.
Regiocontrolled Synthesis: A primary challenge is the initial regioselective synthesis of the benzofuran core. Constructing a trisubstituted benzofuran with specific placements of the chloro, ethyl, and nitro groups requires careful selection of starting materials and reaction pathways to avoid the formation of undesired isomers.
Reactivity of the Nitro Group: The strong electron-withdrawing nature of the nitro group, while synthetically useful, can also be a source of challenges. It can deactivate the ring towards certain electrophilic substitutions and may require specifically tailored, often mild, conditions for subsequent transformations to avoid side reactions.
Lack of Experimental Data: The most significant unresolved issue for this compound is the absence of a dedicated body of experimental data. Its precise reactivity, spectroscopic properties, and three-dimensional structure have not been formally documented, leaving these as open questions for experimental validation.
Scalability: While many novel cycloaddition reactions have been demonstrated on a laboratory scale, their scalability remains a challenge. nih.gov Efficiently producing gram-scale quantities of the target compound would be a prerequisite for more extensive studies of its properties and potential applications.
Prospective Directions for Advanced Synthetic Routes
Future research into the synthesis of this compound and related compounds is likely to focus on improving efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling: Advanced routes could employ palladium- and copper-catalyzed methods, such as a Sonogashira coupling of a substituted 2-halophenol with an appropriate alkyne, followed by an intramolecular cyclization. acs.org This approach offers a modular way to introduce substituents.
One-Pot Procedures: Developing one-pot or tandem reactions that combine the formation of the benzofuran ring with the introduction of its substituents would be a highly efficient strategy. Methodologies involving catalysts that can mediate multiple bond-forming events in a single operation are a key area of modern synthetic chemistry. nih.gov
Photoredox and Electrochemical Synthesis: The application of visible-light photoredox catalysis or electrochemical methods offers a green and powerful alternative to traditional thermal methods for synthesizing heterocyclic compounds. These techniques could provide novel pathways for the cyclization and functionalization steps required to build the target molecule under mild conditions.
| Synthetic Strategy | Description | Potential Advantage |
| Dearomative Cycloaddition | Using the 2-nitrobenzofuran core as a building block for further complexity. | Access to novel polycyclic and spirocyclic scaffolds. |
| Pd/Cu-Catalyzed Cyclization | Coupling of substituted phenols with alkynes followed by ring closure. | High modularity and control over substituent placement. |
| Tandem Michael/Henry Reaction | One-pot formation of complex fused systems via sequential reactions. | High step-economy and complexity generation. |
| Photoredox Catalysis | Using light to drive the synthesis under mild conditions. | Green chemistry approach, access to unique reactivity. |
Integration of Novel Spectroscopic and Computational Techniques for Deeper Insights
To overcome the lack of experimental data, a combination of advanced spectroscopic and computational methods will be indispensable for gaining deeper insights into the chemistry of this compound.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, 2D techniques such as HSQC, HMBC, and NOESY would be crucial for unambiguous assignment of all signals and for determining the through-space proximity of the substituents, offering clues about its preferred conformation.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS/MS studies could elucidate its fragmentation patterns, providing a structural fingerprint that can be used for identification in complex mixtures. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools. buffalo.edubristol.ac.uk They can be used to:
Calculate the molecule's optimal geometry and conformational preferences.
Predict spectroscopic data (NMR chemical shifts, IR frequencies) to aid in experimental characterization.
Model reaction mechanisms and transition states to understand its reactivity in processes like cycloaddition. rsc.org
Determine electronic properties, such as the molecular electrostatic potential, to predict sites of nucleophilic or electrophilic attack.
The synergy between predictive computational models and targeted spectroscopic experiments provides a modern, efficient framework for characterizing novel compounds where experimental data is sparse. weizmann.ac.ilnyu.edu
Broader Academic Impact in Fundamental Organic Chemistry and Heterocyclic Synthesis
The study of specifically substituted heterocycles like this compound has a broader impact beyond the molecule itself. It contributes to the fundamental understanding of structure-reactivity relationships in organic chemistry.
The exploration of its synthesis drives the development of new and more efficient chemical methods. As demonstrated by the recent focus on 2-nitrobenzofurans, these molecules serve as testbeds for new catalytic systems and reaction concepts, such as dearomatization, which is a powerful strategy for generating three-dimensional complexity from flat aromatic precursors. acs.orgnih.gov
Furthermore, the creation of a diverse library of substituted benzofurans, including the title compound, is crucial for fields like medicinal chemistry and materials science. nih.govbepls.com The unique electronic and steric profile imparted by the chloro, ethyl, and nitro groups could lead to novel biological activities or material properties, making the synthesis of such molecules a vital contribution to the broader scientific community. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Chloro-3-ethyl-2-nitro-1-benzofuran?
- Methodological Answer : Optimize synthesis via electrophilic substitution or cyclization reactions. For example, nitro groups can be introduced via nitration of precursor benzofurans under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Ethyl and chloro substituents are typically added through alkylation or halogenation steps. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Structural confirmation requires H/C NMR and FT-IR spectroscopy to verify substituent positions and functional groups .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Analyze H NMR for ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm). C NMR identifies nitro (C-NO₂, δ ~140–150 ppm) and chloro-substituted carbons (δ ~120–130 ppm).
- FT-IR : Confirm nitro groups via asymmetric/symmetric stretching (1520–1350 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What chromatographic methods ensure purity for pharmacological studies?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Adjust gradient elution to separate nitro and chloro analogs. Validate purity (>95%) using area normalization. For trace impurities, use LC-MS to identify byproducts from incomplete nitration or oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in bond parameters for nitro-substituted benzofurans?
- Methodological Answer :
- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Apply SHELXL (via OLEX2) for structure solution, with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis.
- Analysis : Compare bond lengths (e.g., C-NO₂: ~1.45–1.50 Å) and angles (e.g., O-N-O: ~125°) with literature values. Discrepancies may arise from crystal packing or electron-withdrawing effects; use density functional theory (DFT) to model electronic environments .
Q. What strategies mitigate steric hindrance during functionalization of the benzofuran core?
- Methodological Answer :
- Substituent Positioning : Introduce bulky groups (e.g., ethyl) at C3 to direct electrophiles to C2 or C7 via steric effects.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nitro-group additions.
- Catalysis : Employ Pd-mediated cross-coupling for late-stage functionalization, minimizing steric clashes .
Q. How do substituents influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Nitro groups decrease electron density at adjacent positions (C2), making them susceptible to nucleophilic attack. Chloro substituents (C5) further polarize the ring.
- Spectroscopic Probes : UV-Vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry (redox peaks at −0.5 to −1.2 V vs. Ag/AgCl) quantify electronic effects.
- Computational Modeling : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potentials and frontier molecular orbitals .
Q. What intermolecular interactions stabilize the crystal lattice in nitrobenzofuran derivatives?
- Methodological Answer :
- Packing Analysis : Identify C–H···O hydrogen bonds between nitro groups and adjacent ethyl/aryl moieties (d = 2.5–3.0 Å).
- π-Stacking : Measure centroid-to-centroid distances (3.4–3.8 Å) for offset aromatic rings.
- Halogen Bonding : Chloro groups may form C–Cl···π interactions (θ = 150–170°). Visualize using Mercury software and quantify with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
